molecular formula C10H14BrNO B8165804 1-((4-Bromofuran-2-yl)methyl)piperidine

1-((4-Bromofuran-2-yl)methyl)piperidine

Cat. No.: B8165804
M. Wt: 244.13 g/mol
InChI Key: CCXSNMWQOHZZMK-UHFFFAOYSA-N
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Description

1-((4-Bromofuran-2-yl)methyl)piperidine is a chemical compound that features a piperidine ring substituted with a 4-bromofuran-2-ylmethyl group. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in pharmaceuticals due to their biological activity. The presence of the bromofuran moiety adds unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromofuran-2-yl)methyl)piperidine typically involves the following steps:

    Bromination of Furan: The starting material, furan, undergoes bromination to form 4-bromofuran. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of 4-Bromofuran-2-ylmethyl Chloride: The brominated furan is then reacted with chloromethyl methyl ether to form 4-bromofuran-2-ylmethyl chloride.

    Nucleophilic Substitution: The final step involves the nucleophilic substitution of the chloride with piperidine to yield this compound. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromofuran-2-yl)methyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The bromine atom in the furan ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-((4-Bromofuran-2-yl)methyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((4-Bromofuran-2-yl)methyl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The bromofuran moiety can participate in electrophilic and nucleophilic reactions, affecting the compound’s overall reactivity and biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-((4-Chlorofuran-2-yl)methyl)piperidine
  • 1-((4-Fluorofuran-2-yl)methyl)piperidine
  • 1-((4-Iodofuran-2-yl)methyl)piperidine

Comparison: 1-((4-Bromofuran-2-yl)methyl)piperidine is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro, fluoro, and iodo analogs. The bromine atom also influences the compound’s biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(4-bromofuran-2-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c11-9-6-10(13-8-9)7-12-4-2-1-3-5-12/h6,8H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXSNMWQOHZZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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